molecular formula C16H21N3OS B231970 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-piperidin-1-ylacetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-piperidin-1-ylacetamide

Cat. No.: B231970
M. Wt: 303.4 g/mol
InChI Key: XXURZILITLKWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CL-278474 involves several steps. The primary synthetic route includes the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with piperidine-1-yl acetamide under specific conditions . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

CL-278474 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CL-278474 can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

CL-278474 has a wide range of applications in scientific research, including:

Mechanism of Action

CL-278474 exerts its effects by inhibiting the enzyme β-N-acetylhexosaminidase OfHex1. This enzyme is involved in the degradation of glycosaminoglycans, which are important components of the extracellular matrix. By inhibiting this enzyme, CL-278474 disrupts the normal function of the extracellular matrix, leading to the control of insect populations .

Properties

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C16H21N3OS/c17-10-13-12-6-2-3-7-14(12)21-16(13)18-15(20)11-19-8-4-1-5-9-19/h1-9,11H2,(H,18,20)

InChI Key

XXURZILITLKWSP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

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